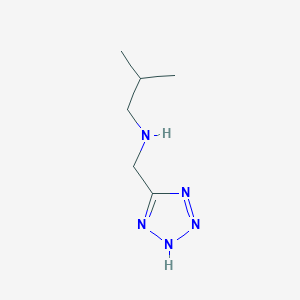

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-methyl-N-(2H-tetrazol-5-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-5(2)3-7-4-6-8-10-11-9-6/h5,7H,3-4H2,1-2H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVNEGVHLOEALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine typically involves the formation of the tetrazole ring followed by the introduction of the amine group. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring. The resulting tetrazole can then be reacted with an appropriate alkylating agent to introduce the amine group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro or nitroso derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for various biological targets.

Mechanism of Action

The mechanism of action of N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of carboxylic acid-containing molecules. This can lead to interactions with enzymes or receptors that normally bind to carboxylic acids, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

N-(1H-tetrazol-5-yl)methylamine: Similar structure but lacks the 2-methylpropan-1-amine group.

N-(1H-tetrazol-5-yl)methyl-2-methylpropan-2-amine: Similar structure but with a different substitution pattern on the amine group.

Uniqueness

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is unique due to the presence of both the tetrazole ring and the 2-methylpropan-1-amine group. This combination of functional groups can confer unique properties, such as enhanced binding affinity for certain biological targets or improved stability under specific conditions .

Biological Activity

N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its biological relevance, particularly in drug design. The presence of the 2-methylpropan-1-amine moiety enhances its interaction with biological targets. This compound can serve as a building block for more complex molecules, potentially influencing its pharmacological profile.

Biological Activity Overview

The biological activities of this compound are primarily characterized by its enzyme inhibition and antimicrobial properties.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. The inhibition potency was compared to acarbose, a known alpha-amylase inhibitor. The results indicated that this compound demonstrated higher alpha-amylase inhibition than acarbose, suggesting potential applications in managing diabetes through glycemic control .

| Compound | Alpha-Amylase Inhibition (%) |

|---|---|

| Acarbose | 100 |

| N-(tetrazol) | 200 (2x more potent) |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Case Study: Alpha-Amylase Inhibition

In a study focused on the structure–activity relationship of tetrazole derivatives, this compound was synthesized and tested for alpha-amylase inhibition. The research demonstrated that modifications in the alkyl chain significantly affected the inhibition potency. The introduction of branched chains led to enhanced binding affinity and stability of the enzyme-ligand complex .

Case Study: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of N-(furan-2-ylmethyl)-1H-tetrazol derivatives, including this compound. The compound exhibited superior activity against clinical strains of Staphylococcus epidermidis at concentrations as low as 4 µg/mL. This suggests that the tetrazole framework contributes to its antimicrobial properties while maintaining low cytotoxicity against human cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-((1H-tetrazol-5-yl)methyl)-2-methylpropan-1-amine?

- Answer : Synthesis often involves multi-component reactions (MCRs) or nucleophilic substitution. For example, analogous tetrazole derivatives are synthesized via MCRs using aldehydes, amines, and nitriles under acidic conditions, achieving yields up to 78% . Substitution reactions (e.g., alkylation of tetrazole precursors with halogenated amines) are also common, requiring optimization of solvents (e.g., MeOH or DMF) and catalysts (e.g., K₂CO₃) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., tetrazole ring protons at δ ~8.9 ppm and alkyl chain signals at δ ~1.4–3.6 ppm) .

- HRMS : For precise molecular ion verification (e.g., [M+H]+ with <0.3 ppm error) .

- IR Spectroscopy : To identify functional groups (e.g., NH stretches in tetrazole at ~3400 cm⁻¹) .

Q. What safety protocols are recommended during handling?

- Answer : Follow hazard codes H303/H313/H333 (risk of toxicity via ingestion, dermal contact, or inhalation). Use PPE (gloves, goggles), fume hoods, and avoid direct exposure. Emergency measures include rinsing with water for skin/eye contact and immediate medical attention for inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Answer : Systematically vary:

- Temperature : Elevated temps (80–120°C) enhance reaction rates but may degrade sensitive intermediates.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for MCRs or phase-transfer catalysts for biphasic systems.

- Stoichiometry : Adjust molar ratios of reactants (e.g., 1.2:1 amine-to-aldehyde) to drive completion .

Q. What in vitro assays are suitable for evaluating bioactivity?

- Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination) against Gram+/− bacteria .

- Antioxidant : DPPH radical scavenging or FRAP assays .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Q. How can contradictory spectral data be resolved?

- Answer : Cross-validate with:

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing tetrazole CH from alkyl protons).

- Elemental Analysis : Verify purity and rule out impurities causing HRMS deviations .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Q. What strategies guide SAR studies for pharmacological applications?

- Answer :

- Scaffold Modification : Replace the 2-methylpropyl group with bulkier substituents (e.g., adamantyl) to enhance receptor binding .

- Bioisosteric Replacement : Substitute tetrazole with carboxylate (as in ARBs like Valsartan) to modulate pharmacokinetics .

- Docking Studies : Use software (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., angiotensin II receptor) .

Methodological Notes

- Synthesis : Prioritize MCRs for rapid library generation .

- Characterization : Combine NMR and HRMS for unambiguous confirmation .

- Bioactivity : Validate hits with orthogonal assays to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.